molecular formula C11H13N B097694 3-isopropyl-1H-indole CAS No. 16886-00-3

3-isopropyl-1H-indole

Cat. No. B097694
CAS RN: 16886-00-3
M. Wt: 159.23 g/mol
InChI Key: ZFDQHODXVZRPFG-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The substitution of the indole structure at the 3-position with an isopropyl group can lead to various chemical and biological properties, making it an interesting target for synthesis and study.

Synthesis Analysis

The synthesis of indole derivatives, including those substituted at the 3-position, has been widely studied. For instance, 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been synthesized and used for the direct alkynylation of indoles, which could potentially be applied to the synthesis of 3-isopropyl-1H-indole derivatives . Additionally, the synthesis of 3-substituted indoles has been achieved through the fluoride ion-induced elimination-addition reaction of 1-triisopropylsilylgramine methiodides, which could be a method to introduce the isopropyl group at the 3-position . Moreover, direct C-3 lithiation of 1-(Triisopropylsilyl)indole has been reported, allowing for the introduction of various electrophiles at the 3-position of the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. Structural analysis of a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was performed using single crystal XRD, FTIR, FT-Raman, and NMR spectroscopy . These techniques could similarly be applied to 3-isopropyl-1H-indole to determine its precise molecular geometry, vibrational modes, and electronic environment.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines is one such reaction that could potentially be adapted for the synthesis of 3-isopropyl-1H-indole . The reactivity of the indole core can be further manipulated through substitutions, as demonstrated by the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions . These reactions highlight the versatility of indole chemistry and the potential pathways for modifying the 3-isopropyl-1H-indole structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. While specific data on 3-isopropyl-1H-indole is not provided, the properties of similar compounds can offer insights. For example, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by various spectroscopic methods, and its thermodynamic and nonlinear optical (NLO) properties were reported . These properties are essential for understanding the behavior of indole derivatives in different environments and for their potential applications in materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Functionalization

3-Isopropyl-1H-Indole is a key structural component in a variety of biologically active natural and synthetic compounds. The synthesis and functionalization of indoles, including 3-isopropyl-1H-indole, have been widely studied. Palladium-catalyzed reactions have become significant in the synthesis of complex molecules containing the indole nucleus (Cacchi & Fabrizi, 2005).

Catalysis in Organic Chemistry

Indoles and their derivatives are pivotal in pharmaceutical chemistry. The use of trityl chloride as a novel and efficient organic catalyst for the preparation of bis(indolyl)methanes, a compound class with significant pharmacological and biological properties, is an example of indole’s applications in organic transformations (Khalafi‐Nezhad et al., 2008).

Green Chemistry

3-Isopropyl-1H-indole derivatives have been synthesized using environmentally-friendly methods. For example, 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized in water under catalyst-free conditions, highlighting the push towards sustainable methods in the synthesis of indole derivatives (Chen, Lei, & Hu, 2014).

Corrosion Inhibition

3-Amino alkylated indoles, which are derivatives of 3-isopropyl-1H-indole, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. This application demonstrates the diverse functional capabilities of indole derivatives in industrial contexts (Verma et al., 2016).

Asymmetric Synthesis

3-Substituted indole derivatives, including 3-isopropyl-1H-indole, are important in bioactive molecules. Research has been conducted on asymmetric catalytic synthesis of these derivatives, reflecting their significance in organic synthesis and pharmaceutical research (Zhang, 2013).

BN Isosteres

Indole and its derivatives, including 3-isopropyl-1H-indole, have been the focus of research for over a century, not just biologically but also in materials applications due to their electron-donating nature and photo-excited state suitability (Abbey & Liu, 2013).

Selective Synthesis

Research on the selective synthesis of 3-isopropylindole over modified HY zeolites demonstrates the application of indoles in chemical engineering and catalysis (Gopal, 2001).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

3-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQHODXVZRPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-1H-indole

CAS RN

16886-00-3
Record name 3-(propan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GL Beutner, EM Simmons, S Ayers… - The Journal of …, 2021 - ACS Publications
… Synthesis of 1-Benzyl-5-bromo-3-isopropyl-1H-indole (2b) In a three-necked 250 mL round-bottom flask, 26.5 g of 5-bromo-3-isopropyl-1H-indole 2a (111.0 mmol. 1.0 equiv) was added …
Number of citations: 30 pubs.acs.org
H Laaroussi, Y Ding, Y Teng, P Deschamps… - European Journal of …, 2020 - Elsevier
A series of achiral indole analogues of the selective sirtuin inhibitor EX-527 (a racemic, substituted 1,2,3,4 tetrahydrocarbazole) was designed to stabilize the bioactive conformation, …
Number of citations: 9 www.sciencedirect.com
M KATO, S NISHINO, K ITO, H YAMAKUNI… - jlc.jst.go.jp
… 3-Ethy1-1H-indole-2-ethanamine (13c), 3-isopropyl-1H-indole2-ethanamine (13d), 3-benzyl-1H-indole-2-ethanamine (l3f), and 01,3dimethyl-1H-indole-2-ethanamine (13g) were …
Number of citations: 0 jlc.jst.go.jp
N Kaur, Y Verma, P Grewal, N Ahlawat… - Synthetic …, 2020 - Taylor & Francis
The metal-assisted synthesis of heterocyclic compounds is known to be one of the extremely developing as well as significant concepts of organic chemistry. Because of their expensive…
Number of citations: 14 www.tandfonline.com
Y Ding, L Shen, K Liang, C Xia - The Journal of Organic Chemistry, 2022 - ACS Publications
A strategy for photochemical oxidative cleavage of the aminomethylene group at the C2 position of indole was developed to synthesize C2-carbonyl indoles. The reaction was initiated …
Number of citations: 1 pubs.acs.org
PY López-Camacho, P Joseph-Nathan… - The Journal of …, 2010 - ACS Publications
The regioisomeric α-cyano ketene-O,O-dialkyl acetals 2a−e and 4a−e, sequential intermediates in the diazomethane induced conversion of indole α-cyano-γ-lactones 1a−e to 2-indolyl …
Number of citations: 8 pubs.acs.org
ZB Chen, RX Liu, ZH Li, TM Ding, HY Bai… - The Journal of …, 2023 - ACS Publications
An efficient palladium-catalyzed enantioselective direct N-alkylation of indoles using a novel type of axially chiral styrene-phosphine ligand SJTU-PHOS-1 was developed. This reaction …
Number of citations: 4 pubs.acs.org
E Yasui, M Wada, N Takamura - Tetrahedron, 2009 - Elsevier
Aryl hydrazones, the precursor of Fischer indole synthesis, were easily obtained by nucleophilic addition of aryllithium reagents to diazo esters. The aryl hydrazones were converted into …
Number of citations: 50 www.sciencedirect.com
L Cooper - 2017 - ueaeprints.uea.ac.uk
This thesis describes the extensive investigation into the platinum-catalysed double addition of nucleophiles to allenes and in particular, our efforts towards the synthesis of 2,3’-bis-…
Number of citations: 3 ueaeprints.uea.ac.uk
MC Franke, DJ Weix - Israel Journal of Chemistry, 2023 - Wiley Online Library
… a primary concern in a recent study by Beutner, Simmons, and co-workers at BMS that examined various methods, including electrochemistry, to couple 5bromo-3-isopropyl-1H-indole …
Number of citations: 2 onlinelibrary.wiley.com

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